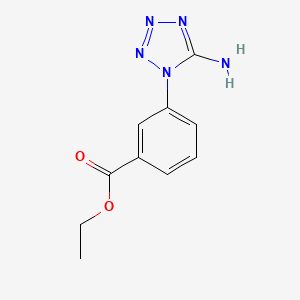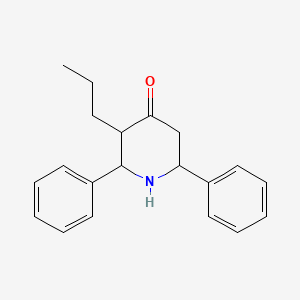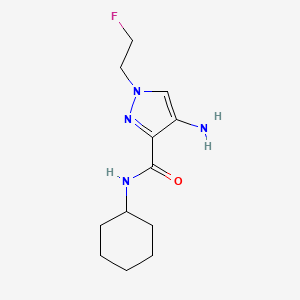
N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide” is a compound that belongs to the class of thiophene-based analogs . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” can be achieved through various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide is a compound that can participate in a range of synthetic processes due to the reactive nature of its thiophene core and functional groups. For instance, thiophene compounds have been utilized as dienes or dienophiles in intramolecular Diels–Alder reactions, indicating their potential in constructing cyclic structures which are foundational in organic synthesis (Himbert, Schlindwein, & Maas, 1990). Similarly, thiophene derivatives have facilitated the synthesis of pyrimidine compounds, further underscoring their versatility in creating heterocyclic structures with potential pharmaceutical applications (Kohra, Tominaga, & Hosomi, 1988).
Photocatalytic and Optical Properties
The structural features of thiophene-based compounds, including this compound, allow them to exhibit significant photocatalytic and optical properties. Research has shown that thiophene derivatives can be synthesized to exhibit moderate to high fluorescence quantum yields, indicating their potential use in applications such as invisible ink dyes and fluorescent markers (Bogza et al., 2018).
Antimicrobial and Biological Evaluation
The thiophene nucleus, a critical component of this compound, is also instrumental in developing compounds with biological activity. A series of thiophene derivatives have been evaluated for their acetylcholinesterase inhibition activity, showcasing the potential of thiophene-based compounds in therapeutic applications, particularly in treating diseases like Alzheimer’s (Ismail et al., 2012). Additionally, metal-based drugs incorporating thiophene-2-carboxamide derivatives have demonstrated antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Sumrra et al., 2016).
Environmental and Safety Considerations
Understanding the biological effects of chemicals related to this compound, such as its mono and dimethyl derivatives, is crucial for assessing their safety and environmental impact. Research updates on the toxicology of similar compounds have provided essential insights into their biological responses and environmental toxicology, contributing to safer handling and application of these chemicals (Kennedy, 2001).
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
N-methyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-10-3-5-11(6-4-10)23(20,21)9-13(18)17-15-12(7-8-22-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXERZSHWVXURDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
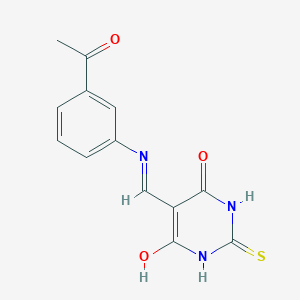
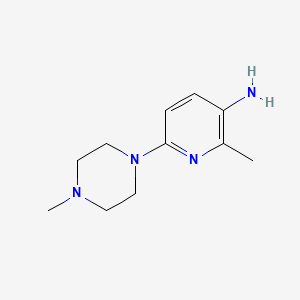
![1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2700957.png)
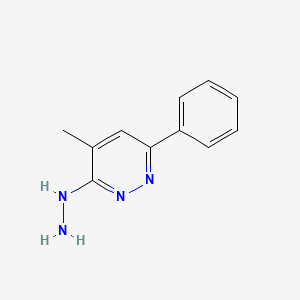



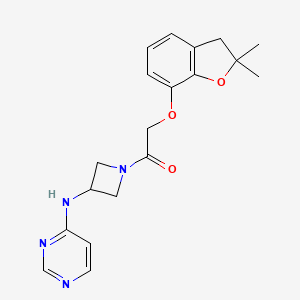
![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)
